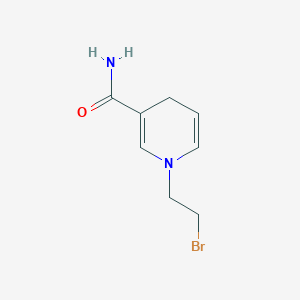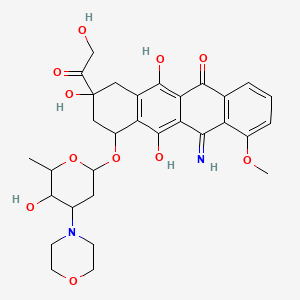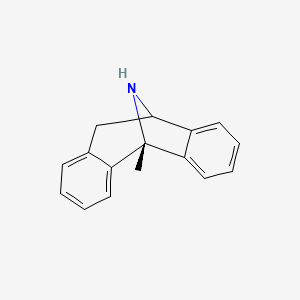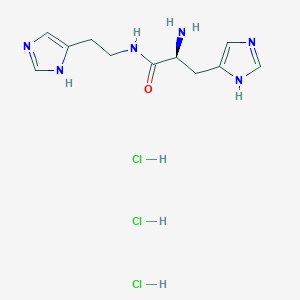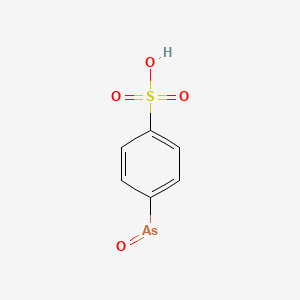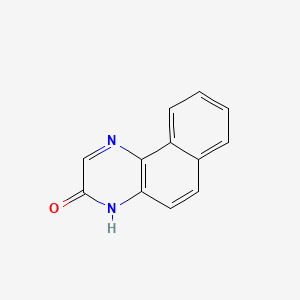
2',3'-Dideoxy-2',3'-diiodo-2',3'-secothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside. The modification involves the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of iodine atoms, which significantly alters its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation process.
Iodination: The deoxygenated intermediate is then subjected to iodination
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine has several scientific research applications:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against HIV.
Cancer Research: The compound is investigated for its ability to inhibit DNA synthesis in cancer cells, making it a potential anticancer agent.
Biochemical Studies: It is used as a tool in biochemical studies to understand nucleoside analog interactions with enzymes and nucleic acids.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine involves its incorporation into DNA during replication. The presence of iodine atoms and the lack of hydroxyl groups prevent proper DNA chain elongation, leading to termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxy-2’,3’-didehydrothymidine (d4T): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddI): Another antiviral nucleoside analog.
Uniqueness
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine is unique due to the presence of iodine atoms, which significantly enhance its biological activity and stability compared to other nucleoside analogs. This makes it a valuable compound in both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
130515-74-1 |
|---|---|
Molekularformel |
C10H14I2N2O4 |
Molekulargewicht |
480.04 g/mol |
IUPAC-Name |
1-[1-(1-hydroxy-3-iodopropan-2-yl)oxy-2-iodoethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14I2N2O4/c1-6-4-14(10(17)13-9(6)16)8(3-12)18-7(2-11)5-15/h4,7-8,15H,2-3,5H2,1H3,(H,13,16,17) |
InChI-Schlüssel |
FAXBIAANZQNZPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C(CI)OC(CO)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


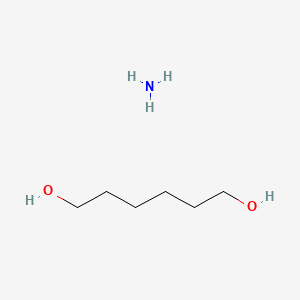
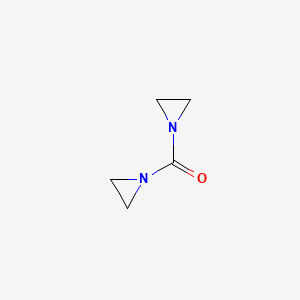
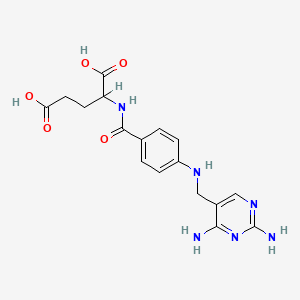
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

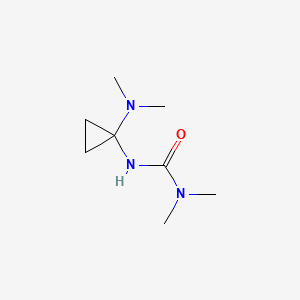
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
